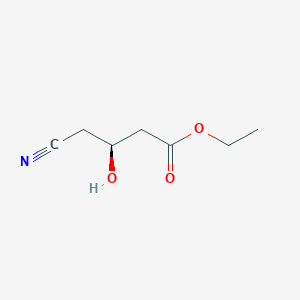

Ethyl (S)-4-cyano-3-hydroxybutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-4-cyano-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQFROBMBSKWQY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427305 | |

| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312745-91-8 | |

| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (S)-4-cyano-3-hydroxybutyric acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

(S)-4-cyano-3-hydroxybutyric acid ethyl ester is a valuable chiral building block, notably serving as a key intermediate in the synthesis of various pharmaceuticals. This technical guide provides an in-depth overview of the primary synthesis mechanisms, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Core Synthesis Pathways

The synthesis of (S)-4-cyano-3-hydroxybutyric acid ethyl ester can be broadly categorized into two main approaches: enzymatic and chemical synthesis. Enzymatic methods are often favored for their high stereoselectivity, while chemical routes offer versatility in starting materials and scalability.

Enzymatic Asymmetric Reduction of Ethyl 4-cyano-3-oxobutanoate

This is one of the most direct and efficient methods for obtaining the (S)-enantiomer. The mechanism involves the stereoselective reduction of the ketone group in ethyl 4-cyano-3-oxobutanoate catalyzed by a carbonyl reductase enzyme, often from a microbial source.

Mechanism:

The enzymatic reduction utilizes a hydride transfer from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's chiral active site directs the hydride to one face of the ketone, leading to the formation of the desired (S)-alcohol with high enantiomeric excess.

Experimental Protocol: Biocatalytic Reduction using Klebsiella pneumoniae [1]

-

Cultivation of Microorganism: Klebsiella pneumoniae Phe-E4 is cultivated in a suitable nutrient broth to obtain a sufficient cell mass.

-

Reaction Setup: In a reaction vessel, whole cells of Klebsiella pneumoniae are suspended in a buffer solution.

-

Substrate Addition: Ethyl 4-cyano-3-oxobutanoate is added to the cell suspension to a final concentration of 10 mM.[1]

-

Reaction Conditions: The reaction mixture is incubated with agitation at a controlled temperature and pH to ensure optimal enzyme activity.

-

Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique such as HPLC or GC. Once the starting material is consumed, the cells are removed by centrifugation.

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography.

Quantitative Data:

| Catalyst | Substrate Concentration | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Klebsiella pneumoniae Phe-E4 | 10 mM | 83.1 | 95.4 | [1] |

Process Workflow:

References

An In-depth Technical Guide to the Chemical Properties of Ethyl (S)-4-cyano-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl (S)-4-cyano-3-hydroxybutyrate. This chiral molecule is a valuable building block in the asymmetric synthesis of various pharmaceutical compounds. This document summarizes its physical and chemical characteristics, offers detailed experimental protocols, and presents visual workflows for its synthesis.

Core Chemical Properties

This compound is a chiral ester containing both a hydroxyl and a nitrile functional group. These features make it a versatile intermediate in organic synthesis.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound and its corresponding (R)-enantiomer for comparative purposes.

| Property | This compound | Ethyl (R)-4-cyano-3-hydroxybutyrate | Reference |

| Molecular Formula | C₇H₁₁NO₃ | C₇H₁₁NO₃ | [1][2] |

| Molecular Weight | 157.17 g/mol | 157.17 g/mol | [1][2] |

| CAS Number | 312745-91-8 | 141942-85-0 | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | Colorless to pale yellow liquid | [3] |

| Boiling Point | 270 °C (lit.) | 270 °C (lit.) | |

| Density | 1.114 g/cm³ | 1.114 g/mL at 25 °C (lit.) | |

| Refractive Index | 1.4480 | n20/D 1.448 (lit.) | |

| Solubility | Not miscible or difficult to mix with water. Soluble in chloroform and methanol (slightly). | Sparingly soluble in water. | |

| Storage Temperature | 2-8°C | 2-8°C |

Spectroscopic Data

¹H NMR (DMSO-d₆, 500 MHz):

-

δ 5.60 (d, 1H, J=5.58 Hz, -OH)

-

δ 4.12 (m, 1H, -CH(OH)-)

-

δ 4.07 (q, 2H, J=7.1 Hz, -OCH₂CH₃)

-

δ 2.66 (m, 2H, -CH₂CN)

-

δ 2.47 (m, 2H, -CH₂COO-)

-

δ 1.18 (t, 3H, J=7.0 Hz, -OCH₂CH₃)[3]

¹³C NMR (DMSO-d₆, 125 MHz):

-

δ 170.21 (C=O)

-

δ 118.60 (C≡N)

-

δ 63.40 (-CH(OH)-)

-

δ 59.98 (-OCH₂CH₃)

-

δ 41.10 (-CH₂COO-)

-

δ 25.14 (-CH₂CN)

-

δ 14.02 (-OCH₂CH₃)[3]

FTIR (Neat):

-

~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

-

~2980 cm⁻¹: C-H stretch of alkyl groups.

-

~2250 cm⁻¹: C≡N stretch of the nitrile group.

-

~1730 cm⁻¹: C=O stretch of the ester group.

-

~1180 cm⁻¹: C-O stretch of the ester group.

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ at m/z = 157 is expected.

-

Common fragmentation patterns for esters would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the ethyl group (-CH₂CH₃, m/z = 29).

Experimental Protocols

Detailed experimental protocols for the synthesis of the (S)-enantiomer are not as prevalent as for the pharmaceutically significant (R)-enantiomer. The following protocols are based on established methods for the synthesis of chiral 4-cyano-3-hydroxybutyrates and may be adapted for the specific synthesis of the (S)-enantiomer.

Enzymatic Synthesis of this compound

This method utilizes the enantioselective reduction of a ketoester using a specific microbial strain.

Materials:

-

Ethyl 4-cyano-3-oxobutanoate

-

Klebsiella pneumoniae Phe-E4 strain

-

Culture medium (e.g., LB broth)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Incubator shaker

-

Centrifuge

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Cultivation of Microorganism: Inoculate a sterile culture medium with the Klebsiella pneumoniae Phe-E4 strain. Incubate at an appropriate temperature (e.g., 30°C) with shaking until a sufficient cell density is reached.

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer solution to remove residual medium.

-

Enzymatic Reduction: Resuspend the washed cells in a buffer solution. Add the substrate, Ethyl 4-cyano-3-oxobutanoate, to a final concentration of 10 mM.

-

Reaction: Incubate the reaction mixture with gentle shaking at a controlled temperature. Monitor the progress of the reaction by a suitable analytical method such as HPLC or GC.

-

Workup: Once the reaction is complete, remove the cells by centrifugation.

-

Extraction: Extract the supernatant with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure (S)-enantiomer.

Chemical Synthesis via Asymmetric Reduction (Adapted from (R)-enantiomer synthesis)

This protocol describes a general approach for the asymmetric reduction of a ketoester, which can be adapted using a chiral reducing agent or catalyst that favors the formation of the (S)-enantiomer.

Materials:

-

Ethyl 4-cyano-3-oxobutanoate

-

A suitable chiral reducing agent or catalyst system (e.g., a borane reagent with a chiral oxazaborolidine catalyst, or asymmetric hydrogenation with a chiral catalyst)

-

Anhydrous solvent (e.g., THF, methanol)

-

Quenching solution (e.g., dilute HCl, saturated ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst in the anhydrous solvent.

-

Addition of Reducing Agent: Add the reducing agent to the catalyst solution and stir for the recommended time at the specified temperature to form the active chiral reducing complex.

-

Substrate Addition: Cool the reaction mixture to the appropriate temperature (e.g., -78°C or as specified for the chosen catalyst system). Slowly add a solution of Ethyl 4-cyano-3-oxobutanoate in the same anhydrous solvent.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of the appropriate quenching solution at a low temperature.

-

Workup and Extraction: Allow the mixture to warm to room temperature. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Visualizations

The following diagrams illustrate the key synthetic workflows for this compound.

Caption: Enzymatic synthesis workflow.

Caption: Chemical synthesis workflow.

Applications in Drug Development

This compound, as a chiral building block, is of significant interest to the pharmaceutical industry. While its enantiomer, the (R)-form, is a well-known key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin, the (S)-enantiomer serves as a valuable synthon for accessing other stereochemically defined molecules. Its utility lies in its bifunctional nature, allowing for sequential or orthogonal modifications of the hydroxyl, nitrile, and ester groups to construct complex molecular architectures.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.

Hazard Statements:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

Spectroscopic Profile of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of published experimental spectra for the (S)-enantiomer, this guide presents a combination of available data for the closely related (R)-enantiomer, predicted values, and general experimental protocols. This information is intended to serve as a valuable resource for researchers in quality control, process development, and synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.2 | m | - | H-3 |

| ~4.1 | q | 7.1 | -OCH₂CH₃ |

| ~2.7 | dd | 16.9, 4.2 | H-4a |

| ~2.6 | dd | 16.9, 6.7 | H-4b |

| ~2.5 | m | - | H-2 |

| ~1.2 | t | 7.1 | -OCH₂CH₃ |

Data adapted from a patent describing the synthesis of (R)-ethyl 4-cyano-3-hydroxybutyric acid, where the NMR was run on a 500 MHz instrument.

Table 2: ¹³C NMR Spectroscopic Data

Note: As with the ¹H NMR data, the following values are for the methyl ester of the (R)-enantiomer and are provided for reference. The chemical shifts for the (S)-enantiomer are expected to be identical.

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (Ester) |

| ~118 | CN (Nitrile) |

| ~68 | C-3 (CH-OH) |

| ~61 | -OCH₂CH₃ |

| ~41 | C-2 (CH₂) |

| ~25 | C-4 (CH₂) |

| ~14 | -OCH₂CH₃ |

Table 3: IR Spectroscopic Data

Note: The following data is based on the FTIR spectrum of Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate available on SpectraBase. The IR spectrum of the (S)-enantiomer is expected to be identical.

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 (broad) | O-H stretch |

| ~2980 | C-H stretch (aliphatic) |

| ~2250 | C≡N stretch (nitrile) |

| ~1730 | C=O stretch (ester) |

| ~1180 | C-O stretch |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Exact Mass [M+H]⁺ | 158.0817 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 500 MHz or higher) is recommended for detailed analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS reference signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., ATR, salt plates).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Lower the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C≡N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS Example):

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Capillary Voltage: Optimize for maximum ion signal (e.g., 3-4 kV).

-

Nebulizing Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Data Processing:

-

Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.

Caption: Workflow of Spectroscopic Analysis.

Caption: Relationship of Techniques to Properties.

A Technical Guide to the Chiral Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate

Abstract: Ethyl (S)-4-cyano-3-hydroxybutyrate is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of cholesterol-lowering agents such as Atorvastatin. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the primary synthetic strategies for producing this valuable synthon with high enantioselectivity. The focus is on enzymatic reduction, a prevalent and highly efficient method, detailing various biocatalysts, reaction conditions, and performance metrics. This document serves as a comprehensive resource for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral molecules often exhibit different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. This compound (CAS: 312745-91-8) is a high-value chiral intermediate whose defined (S)-chirality is essential for constructing the side chain of several statin drugs.[1][2] The most direct and widely adopted approach to its synthesis is the asymmetric reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate.[3][4] Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful "green chemistry" tool for this transformation, offering high yields and exceptional enantioselectivity under mild reaction conditions.[5]

Primary Synthetic Strategy: Asymmetric Ketone Reduction

The core transformation involves the stereoselective reduction of the ketone group in ethyl 4-cyano-3-oxobutanoate to a hydroxyl group, yielding the desired (S)-enantiomer. This process must be highly controlled to prevent the formation of the unwanted (R)-enantiomer.

Biocatalytic (Enzymatic) Reduction

Enzymatic reduction is the most prominent method for synthesizing this compound due to its high efficiency, selectivity, and environmentally benign nature. Carbonyl reductases (KREDs) are particularly effective for this transformation. These enzymes, often used within whole-cell systems to ensure cofactor regeneration, can deliver the product with excellent yield and optical purity.

A variety of microorganisms have been identified that can perform this stereoselective reduction. The selection of the microbial strain is crucial as some organisms preferentially produce the (S)-enantiomer while others yield the (R)-enantiomer.

dot

Caption: Asymmetric reduction of ethyl 4-cyano-3-oxobutanoate.

Quantitative Data for Biocatalytic Reduction

The following table summarizes the performance of different whole-cell biocatalysts in the synthesis of Ethyl (S)- and (R)-4-cyano-3-hydroxybutyrate.

| Biocatalyst Strain | Target Enantiomer | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

| Klebsiella pneumoniae Phe-E4 | (S) | 10 | 83.1 | 95.4 | [3][4] |

| Bacillus pumilus Phe-C3 | (R) | 20 | 89.8 | 98.5 | [3][4] |

Alternative Two-Step Biocatalytic Route

An alternative and widely documented industrial approach involves a two-step sequence starting from ethyl 4-chloro-3-oxobutanoate (COBE).

-

Asymmetric Reduction: COBE is first reduced to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). This step is also frequently accomplished using biocatalysts.

-

Cyanation: The resulting chlorohydrin ((S)-CHBE) is then converted to the target molecule via nucleophilic substitution with a cyanide salt.

dot

References

- 1. nbinno.com [nbinno.com]

- 2. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

- 5. A review-biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocatalytic Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biocatalytic synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. The focus is on the use of reductases, employing both whole-cell and isolated enzyme systems. This document details experimental methodologies, presents quantitative data for comparative analysis, and visualizes key processes to support research and development in this area.

Introduction

This compound is a valuable chiral building block, notably utilized in the synthesis of cholesterol-lowering drugs like atorvastatin. The stereoselective synthesis of the (S)-enantiomer is crucial, and biocatalysis has emerged as a green and efficient alternative to traditional chemical methods. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of the prochiral substrate, ethyl 4-cyano-3-oxobutanoate, to the desired (S)-alcohol. This guide explores various biocatalytic strategies, including direct synthesis and two-step processes via a chloro-intermediate, highlighting the enzymes, reaction conditions, and outcomes.

Biocatalytic Approaches

Two primary biocatalytic routes are commonly employed for the synthesis of this compound:

-

Direct Asymmetric Reduction: This approach involves the direct enzymatic reduction of ethyl 4-cyano-3-oxobutanoate to this compound.

-

Two-Step Synthesis via Chloro-intermediate: This method first involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate, which is then converted to the target cyano compound in a subsequent step.

Data Presentation: Performance of Various Biocatalysts

The following tables summarize quantitative data from various studies on the biocatalytic synthesis of this compound and its chloro-precursor.

Table 1: Direct Biocatalytic Synthesis of this compound

| Biocatalyst (Reductase Source) | Substrate | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Klebsiella pneumoniae Phe-E4 (whole cells) | Ethyl 4-cyano-3-oxobutanoate | 10 | 83.1 | 95.4 | [1] |

Table 2: Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate (Precursor)

| Biocatalyst (Reductase Source) | Substrate | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Cofactor Regeneration | Reference |

| Candida magnoliae (carbonyl reductase S1) in E. coli | Ethyl 4-chloro-3-oxobutanoate | up to 1250 | >99 | 100 | Glucose Dehydrogenase (GDH) | [2] |

| Chryseobacterium sp. CA49 (carbonyl reductase ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | ~1800 (300 g/L) | 95 (isolated) | >99.5 | Not specified | [3] |

| E. coli CCZU-K14 (expressing Candida magnoliae reductase) | Ethyl 4-chloro-3-oxobutanoate | 3000 | >99 | >99.9 | Not specified (likely intracellular) | |

| Acetoacetyl-CoA reductases from Ralstonia eutropha and Zoogloea ramigera in E. coli | Ethyl 4-chloroacetoacetate | Not specified | Not specified | >99 | NADPH | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments.

General Whole-Cell Biocatalysis Protocol

This protocol is a generalized procedure that can be adapted for specific reductase-expressing microorganisms like Klebsiella pneumoniae.

1. Microorganism Cultivation:

- Prepare a suitable liquid medium for the selected microorganism (e.g., Luria-Bertani broth for recombinant E. coli or a specific medium for Klebsiella pneumoniae).

- Inoculate the medium with a fresh colony of the microorganism.

- Incubate the culture at the optimal temperature and shaking speed (e.g., 37°C and 200 rpm) until it reaches the mid-exponential growth phase (OD600 of 0.5-0.6).[4]

- If using a recombinant strain with an inducible promoter, add the inducer (e.g., IPTG) and continue the incubation for a specified period to allow for enzyme expression.

2. Preparation of Whole-Cell Biocatalyst:

- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

- Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

- Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., measured as wet cell weight or optical density).

3. Biocatalytic Reduction:

- In a reaction vessel, combine the whole-cell suspension, the substrate (ethyl 4-cyano-3-oxobutanoate), and a co-substrate for cofactor regeneration if required (e.g., glucose).

- Maintain the reaction at a constant temperature and pH with gentle agitation. The optimal pH is often around 7.0.[5]

- Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.

4. Product Extraction and Analysis:

- Once the reaction is complete, centrifuge the mixture to separate the cells.

- Extract the supernatant with an organic solvent such as ethyl acetate.

- Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

- Analyze the crude product for conversion and enantiomeric excess using chiral GC or HPLC.

Analytical Method: Chiral Gas Chromatography (GC)

-

Column: A chiral capillary column (e.g., Chirasil-DEX CB).

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 5°C/minute.

-

Hold: Maintain at 150°C for 5 minutes.

-

-

Injector and Detector Temperature: 250°C.

-

Retention Times: The (R) and (S)-enantiomers will have distinct retention times, which should be determined using authentic standards.

Visualizations

Experimental Workflow

Caption: General workflow for the whole-cell biocatalytic synthesis.

Cofactor Regeneration System

References

- 1. KEGG PATHWAY: Pentose phosphate pathway - Klebsiella pneumoniae subsp. pneumoniae MGH 78578 (serotype K52) [kegg.jp]

- 2. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Manipulation of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Enantioselective Synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of Ethyl (S)-4-cyano-3-hydroxybutyrate, a crucial chiral building block in the pharmaceutical industry. The document details a key biocatalytic method, presenting quantitative data, experimental protocols, and workflow visualizations to support research and development efforts in this area.

Introduction

This compound is a valuable chiral intermediate, primarily utilized in the synthesis of various pharmaceuticals. Its stereochemistry is critical for the biological activity of the final active pharmaceutical ingredient. Enantioselective synthesis, particularly through biocatalysis, offers a green and efficient route to produce this compound with high optical purity, avoiding the need for chiral resolution of racemic mixtures. This guide focuses on the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate to its corresponding (S)-alcohol, a well-documented and effective strategy.

Biocatalytic Synthesis via Ketoreductase

The asymmetric reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate, is a prominent method for producing this compound. This transformation is efficiently catalyzed by ketoreductases (KREDs), which exhibit high enantioselectivity. Whole-cell biocatalysis is often preferred for its cost-effectiveness, as it circumvents the need for enzyme purification and cofactor regeneration.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of this compound using the whole-cell biocatalyst Klebsiella pneumoniae Phe-E4. This data is extracted from the publication "Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate".

| Biocatalyst | Substrate | Substrate Conc. | Yield (%) | e.e. (%) | Reference |

| Klebsiella pneumoniae Phe-E4 | Ethyl 4-cyano-3-oxobutanoate | 10 mM | 83.1 | 95.4 | [1] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the synthesis of this compound.

Preparation of Starting Material: Ethyl 4-cyano-3-oxobutanoate

The precursor, ethyl 4-cyano-3-oxobutanoate, can be synthesized from ethyl 4-chloro-3-oxobutanoate.

Procedure:

-

Dissolve ethyl 4-chloro-3-oxobutanoate in a suitable organic solvent such as ethanol.

-

Add sodium cyanide to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

-

After completion, remove the solvent under reduced pressure.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 4-cyano-3-oxobutanoate.

-

Purify the crude product, if necessary, by column chromatography.

Biocatalytic Reduction Using Klebsiella pneumoniae Phe-E4

The following is a generalized protocol for the whole-cell biocatalytic reduction. The specific details regarding media composition, cultivation parameters, and reaction conditions would be found in the full text of "Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate".

3.2.1. Cultivation of Klebsiella pneumoniae Phe-E4

-

Inoculation: Inoculate a single colony of Klebsiella pneumoniae Phe-E4 from an agar plate into a sterile culture medium. A common rich medium for Klebsiella pneumoniae is Luria-Bertani (LB) broth.

-

Incubation: Incubate the culture at an appropriate temperature (typically 30-37°C) with shaking (around 200 rpm) to ensure adequate aeration.

-

Growth Monitoring: Monitor the cell growth by measuring the optical density at 600 nm (OD600).

-

Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation.

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

3.2.2. Whole-Cell Biotransformation

-

Reaction Setup: Resuspend the washed Klebsiella pneumoniae Phe-E4 cells in a reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Substrate Addition: Add ethyl 4-cyano-3-oxobutanoate to the cell suspension to the desired final concentration (e.g., 10 mM). A co-solvent like DMSO may be used to improve substrate solubility.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature with agitation. A source of reducing equivalents (e.g., glucose) is typically added to facilitate the regeneration of intracellular cofactors (NADH or NADPH).

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of the substrate and the formation of the product by GC or HPLC.

-

Reaction Termination: Once the desired conversion is reached, terminate the reaction by separating the cells from the reaction mixture through centrifugation or filtration.

3.2.3. Product Extraction and Purification

-

Extraction: Extract the supernatant containing the product with a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography or distillation to achieve high purity.

Analytical Method: Chiral Gas Chromatography (GC)

The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography.

-

Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Beta DEX™ or Gamma DEX™), is used.

-

Sample Preparation: The purified product is dissolved in a suitable solvent (e.g., ethyl acetate) for injection. Derivatization may be required for certain columns to improve resolution.

-

GC Conditions:

-

Injector Temperature: Typically set around 250°C.

-

Detector (FID) Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the enantiomers. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

-

Analysis: The retention times of the (S) and (R) enantiomers will be different, allowing for their quantification and the calculation of the enantiomeric excess.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the enantioselective synthesis of this compound.

References

Starting materials for Ethyl (S)-4-cyano-3-hydroxybutyrate synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary starting materials and synthetic routes for the production of Ethyl (S)-4-cyano-3-hydroxybutyrate, a valuable chiral building block in the pharmaceutical industry. This document details both chemoenzymatic and purely enzymatic pathways, presenting quantitative data, experimental protocols, and logical workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the biological activity of the final drug molecule. This guide focuses on the most common and efficient methods for its stereoselective synthesis.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly categorized into two main strategies:

-

Direct Asymmetric Synthesis: This approach involves the direct enzymatic reduction of a prochiral keto-nitrile precursor.

-

Two-Step Chemoenzymatic Synthesis: This widely-used method involves the asymmetric reduction of a halo-ketoester followed by a cyanation step.

The selection of the starting material is intrinsically linked to the chosen synthetic pathway.

Direct Asymmetric Synthesis from Ethyl 4-cyano-3-oxobutanoate

A highly efficient and direct route to this compound is the asymmetric reduction of ethyl 4-cyano-3-oxobutanoate. This method utilizes a whole-cell biocatalyst that expresses a carbonyl reductase with high stereoselectivity for the (S)-enantiomer.

Starting Material

-

Ethyl 4-cyano-3-oxobutanoate

Experimental Protocol: Enzymatic Reduction with Klebsiella pneumoniae

This protocol is based on the findings of Jin and Zhang in "Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate".[1]

a) Catalyst Preparation:

-

A culture of Klebsiella pneumoniae Phe-E4 is grown in a suitable nutrient-rich medium until a desired cell density is reached.

-

The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

-

The resulting cell paste can be used directly as a whole-cell biocatalyst.

b) Asymmetric Reduction Reaction:

-

In a temperature-controlled reactor, the whole-cell biocatalyst is suspended in a buffer solution.

-

A co-substrate for cofactor regeneration, such as glucose or isopropanol, is added.

-

The substrate, ethyl 4-cyano-3-oxobutanoate, is added to the reaction mixture. The initial concentration is a critical parameter to optimize.[1]

-

The reaction is gently agitated at a controlled temperature and pH.

-

The progress of the reaction is monitored by a suitable analytical technique, such as chiral HPLC or GC, until maximum conversion is achieved.

c) Product Isolation and Purification:

-

Once the reaction is complete, the biomass is removed by centrifugation or filtration.

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude product can be further purified by column chromatography or distillation to yield highly pure this compound.

Quantitative Data

| Starting Material | Biocatalyst | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ethyl 4-cyano-3-oxobutanoate | Klebsiella pneumoniae Phe-E4 | 10 mM | 83.1 | 95.4 | [1] |

Synthesis Workflow

Caption: Direct enzymatic synthesis of this compound.

Two-Step Chemoenzymatic Synthesis

This widely documented approach begins with the asymmetric reduction of a prochiral halo-ketoester to a chiral halo-alcohol, which is then subjected to cyanation.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

The first step is the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate to yield Ethyl (S)-4-chloro-3-hydroxybutanoate. A variety of microorganisms and isolated enzymes can be employed for this transformation.

a) Starting Material:

-

Ethyl 4-chloro-3-oxobutanoate

b) Experimental Protocol: Asymmetric Reduction using Recombinant E. coli

This protocol is a generalized procedure based on common practices in whole-cell biocatalysis.

-

Catalyst: Recombinant E. coli cells expressing a carbonyl reductase or an alcohol dehydrogenase with (S)-selectivity. Often, a second enzyme, such as glucose dehydrogenase, is co-expressed for cofactor (NADPH/NADH) regeneration.

-

Reaction Setup:

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5), suspend the recombinant E. coli cells.

-

Add a co-substrate for cofactor regeneration (e.g., glucose, isopropanol).

-

Add the substrate, ethyl 4-chloro-3-oxobutanoate. Due to its potential instability and inhibitory effects in aqueous media, it can be added portion-wise or in a two-phase system with an organic solvent (e.g., n-butyl acetate).

-

The reaction is maintained at a controlled temperature (e.g., 30°C) with agitation.

-

The pH is monitored and adjusted as necessary.

-

-

Work-up and Isolation:

-

After the reaction, the mixture is centrifuged to remove the cells.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried and concentrated under reduced pressure to give the crude Ethyl (S)-4-chloro-3-hydroxybutanoate.

-

c) Quantitative Data for Asymmetric Reduction

| Starting Material | Biocatalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing acetoacetyl-CoA reductase from R. eutropha and glucose dehydrogenase from B. subtilis | - | 99.8 | |

| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans | 94.8 (molar conversion) | 97.9 | |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing CmCR | >99.0 | >99.9 |

Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

The conversion of Ethyl (S)-4-chloro-3-hydroxybutanoate to the final product is a critical step where the stereochemistry must be carefully considered.

a) Enzymatic Cyanation using Halohydrin Dehalogenase (HHDH)

This enzymatic method is known to be highly efficient. However, it is important to note that this reaction proceeds with an inversion of stereochemical designation according to the Cahn-Ingold-Prelog priority rules. The substitution of the chlorine atom with a cyano group, which has a higher priority, results in the formation of Ethyl (R)-4-cyano-3-hydroxybutyrate .

-

Experimental Protocol:

-

The reaction is typically carried out in an aqueous buffer at a controlled pH (e.g., 7.0).

-

Ethyl (S)-4-chloro-3-hydroxybutanoate is used as the substrate.

-

A source of cyanide, such as sodium cyanide, is added.

-

The halohydrin dehalogenase enzyme (either as a purified enzyme or in whole cells) is introduced to catalyze the reaction.

-

The reaction proceeds via an epoxide intermediate.

-

Upon completion, the product is extracted with an organic solvent and purified.

-

b) Implications for (S)-Enantiomer Synthesis

Due to the stereochemical outcome of the HHDH-catalyzed cyanation, this route is not suitable for the synthesis of this compound. The direct asymmetric synthesis described in Section 3 is the preferred method for obtaining the (S)-enantiomer.

Synthesis Workflow for the Two-Step Process

Caption: Two-step synthesis leading to the (R)-enantiomer.

Conclusion

For the stereoselective synthesis of This compound , the most direct and effective method identified is the asymmetric reduction of ethyl 4-cyano-3-oxobutanoate using a whole-cell biocatalyst such as Klebsiella pneumoniae.

The more commonly described two-step chemoenzymatic route, starting from ethyl 4-chloro-3-oxobutanoate , while efficient for producing the chiral intermediate Ethyl (S)-4-chloro-3-hydroxybutanoate, typically yields the (R)-enantiomer of the final product upon enzymatic cyanation due to a change in Cahn-Ingold-Prelog priorities. Researchers and drug development professionals seeking to synthesize the (S)-enantiomer should therefore focus on the direct enzymatic reduction of the corresponding keto-nitrile. The choice of starting material is thus dictated by the desired stereochemical outcome and the selected synthetic strategy.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Ethyl (S)-4-cyano-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known physical and chemical properties of Ethyl (S)-4-cyano-3-hydroxybutyrate and outlines a generalized framework for assessing its stability based on established scientific principles and regulatory guidelines. It is important to note that detailed, quantitative stability studies and validated stability-indicating analytical methods specifically for this compound are not extensively available in the public domain. Therefore, the experimental protocols and potential degradation pathways described herein are based on general knowledge of similar chemical entities and should be adapted and validated through rigorous experimental work.

Introduction

This compound is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is often critical for the efficacy and safety of the final drug product. Understanding the physical and chemical stability of this intermediate is paramount for ensuring the quality, consistency, and shelf-life of starting materials and for the development of robust manufacturing processes.

This guide summarizes the available information on the stability of this compound and provides a comprehensive set of recommended experimental protocols for conducting forced degradation studies to elucidate its intrinsic stability profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [2][3][] |

| Molecular Weight | 157.17 g/mol | [2][3][] |

| Boiling Point | 270 °C (literature) | |

| Density | 1.114 g/mL at 25 °C (literature) | |

| Refractive Index | n20/D 1.448 (literature) | |

| Solubility | Sparingly soluble in water. Soluble in chloroform, DMSO, and methanol. | [1][] |

| Storage | Recommended at 2°C to 8°C in a tightly sealed container under an inert atmosphere, protected from moisture, heat, and light. | [1] |

Chemical Stability Profile

General information suggests that this compound is stable under standard ambient conditions but exhibits sensitivity to certain environmental factors.[1]

-

Sensitivity to pH: The molecule is reported to be sensitive to strong acids and bases.[1] Hydrolysis of the ester functional group is a probable degradation pathway under both acidic and basic conditions. The nitrile group may also be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid or an amide intermediate.

-

Oxidative Sensitivity: The secondary alcohol group in the molecule is a potential site for oxidation, which could lead to the formation of a ketone. The molecule is stated to be sensitive to oxidizing agents.[1]

-

Thermal Stability: While a boiling point is reported, prolonged exposure to high temperatures may lead to degradation. The specific degradation pathways and products under thermal stress have not been detailed in the available literature.

-

Photostability: As with many organic molecules, exposure to light, particularly UV radiation, could potentially lead to degradation. No specific photostability studies have been found in the public literature.

Proposed Forced Degradation Studies: Experimental Protocols

To thoroughly investigate the stability of this compound, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines (Q1A). The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.

General Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is generally suitable. Given the chiral nature of the molecule, a chiral HPLC method may be necessary to resolve the (S)-enantiomer from any potential enantiomeric impurities or degradants.

Proposed HPLC Method Parameters (to be developed and validated):

| Parameter | Recommended Starting Conditions |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a possible acidic or basic modifier. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection Wavelength | Based on the UV spectrum of this compound (a low wavelength like 210 nm is often a good starting point for such compounds). |

| Injection Volume | 10 - 20 µL |

| Diluent | Mobile phase or a solvent in which the compound is stable. |

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Store the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound as described for acidic hydrolysis.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Store the solution at a controlled temperature (e.g., room temperature or 40 °C, as basic hydrolysis is often faster).

-

Withdraw and neutralize aliquots with 0.1 M hydrochloric acid at specified time points.

-

Dilute and analyze by HPLC.

-

-

Neutral Hydrolysis:

-

Dissolve this compound in water (if solubility allows) or a mixture of water and a co-solvent.

-

Store the solution at a controlled elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points, dilute, and analyze by HPLC.

-

Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite, ensuring it does not interfere with the analysis).

-

Dilute and analyze by HPLC.

Thermal Degradation

-

Place a sample of neat this compound in a controlled temperature oven (e.g., 80 °C).

-

If the compound is a solid at room temperature, it can be exposed as a solid powder. As it is a liquid, it can be exposed in a sealed vial.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Photolytic Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Expose the solution to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

At a specified time point, withdraw samples from both the exposed and control solutions, dilute, and analyze by HPLC.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. These hypotheses should be confirmed by characterization of the degradation products using techniques such as LC-MS, GC-MS, and NMR.

Caption: Postulated Degradation Pathways for this compound.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.

Table 2: Summary of Forced Degradation Studies (Illustrative Template)

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of Parent | No. of Degradation Products | Major Degradation Product(s) (Retention Time) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data to be generated | Data to be generated | Data to be generated |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 40 | Data to be generated | Data to be generated | Data to be generated |

| Neutral Hydrolysis | Water | 24 h | 60 | Data to be generated | Data to be generated | Data to be generated |

| Oxidation | 3% H₂O₂ | 24 h | RT | Data to be generated | Data to be generated | Data to be generated |

| Thermal | - | 48 h | 80 | Data to be generated | Data to be generated | Data to be generated |

| Photolytic | ICH Q1B | - | RT | Data to be generated | Data to be generated | Data to be generated |

Conclusion

While general handling and storage guidelines for this compound are available, a comprehensive understanding of its stability profile requires the execution of systematic forced degradation studies. The experimental framework provided in this guide serves as a starting point for researchers and drug development professionals to design and conduct studies that will generate the necessary data to ensure the quality and robustness of processes involving this key chiral intermediate. The identification and characterization of potential degradation products are essential for developing appropriate control strategies and ensuring the safety and efficacy of the final pharmaceutical products. Further research is warranted to populate the data gaps and provide a more complete stability profile for this compound.

References

A Technical Guide to Ethyl (S)-4-cyano-3-hydroxybutyrate for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethyl (S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Chemical Identity and Synonyms

This compound is a chiral organic compound valued for its specific stereochemistry, making it a crucial building block in the asymmetric synthesis of complex molecules.

CAS Number: 312745-91-8[1][2][3][4]

Synonyms: This compound is known by several other names in the scientific literature and commercial listings:

| Synonym |

| ETHYL (S)-4-CYANO-3-HYDROXYBUTANOATE |

| (S)-ETHYL-4-CYANO-3-HYDROXYBUTYRATE |

| (S)-4-CYANO-3-HYDROXYBUTANOATE ETHYL |

| ETHYL (S)-(+)-4-CYANO-3-HYDROXYBUTYRATE |

| (3S)-4-Cyano-3-hydroxy-butanoic Acid Ethyl Ester |

| (S)-3-hydroxy-4-cyanobutyric acid ethyl ester |

| BUTANOIC ACID 4-CYANO-3-HYDROXY-ETHYL ESTER,(S) |

| ethyl (3S)-4-cyano-3-hydroxybutanoate |

| s-ethyl 4-cyano-3-hydroxybutanoate |

| ethyl 3s-4-cyano-3-hydroxybutanoate |

| s-ethyl-4-cyano-3-hydroxybutyrate |

| ethyl s-(+)-4-cyano-3-hydroxybutyrate |

| butanoic acid, 4-cyano-3-hydroxy-, ethyl ester, 3s |

| 4-cyano-3-hydroxy-butyric acid ethyl ester |

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 157.17 g/mol | [1][2][3] |

| Appearance | Oil or Clear Pale Beige Liquid | [2] |

| Boiling Point | 270 °C | [2][3][4] |

| Density | 1.114 g/cm³ | [1][2][4] |

| Refractive Index | 1.4480 | [2][4] |

| Flash Point | >110 °C | [2][3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol. Not miscible or difficult to mix with water. | [2][3][4] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocol: Chemoenzymatic Synthesis

The synthesis of enantiomerically pure this compound is often achieved through a chemoenzymatic approach. This method leverages the high selectivity of enzymes to establish the desired stereocenter. A common and efficient route involves the asymmetric reduction of a prochiral ketone followed by a cyanation reaction.

Two-Step Chemoenzymatic Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process starting from ethyl 4-chloro-3-oxobutanoate.

Caption: Chemoenzymatic synthesis of this compound.

Detailed Methodology

This protocol is a representative procedure based on established chemoenzymatic methods.[2][5] Researchers should optimize conditions based on their specific enzyme preparations and equipment.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

-

Reaction Setup:

-

In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0).

-

Add the substrate, ethyl 4-chloro-3-oxobutanoate. Toluene may be used as a co-solvent to aid in substrate dispersion.

-

Introduce the recombinant ketoreductase enzyme.

-

Add the cofactor (NADPH) and a cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH). Isopropanol can also serve as a hydrogen donor.

-

-

Reaction Conditions:

-

Maintain the reaction temperature between 25-45°C.

-

Stir the mixture to ensure adequate mixing.

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) until the conversion of the starting material is greater than 99%.

-

-

Work-up and Isolation:

-

Once the reaction is complete, separate the aqueous and organic layers if a co-solvent was used.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude Ethyl (S)-4-chloro-3-hydroxybutanoate. This intermediate is often used in the next step without further purification.

-

Step 2: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutanoate

-

Reaction Setup:

-

In a separate reaction vessel, dissolve the crude Ethyl (S)-4-chloro-3-hydroxybutanoate in an aqueous buffer (pH 6-8).

-

Add the recombinant halohydrin dehalogenase enzyme.

-

Slowly add a solution of sodium cyanide (NaCN) while monitoring and maintaining the pH of the reaction mixture.

-

-

Reaction Conditions:

-

Maintain the reaction temperature between 40-60°C.

-

Continuously stir the reaction mixture.

-

Monitor the reaction progress by GC to confirm the conversion of the chloro-intermediate.

-

-

Work-up and Purification:

-

Upon completion (conversion >98%), cool the reaction mixture.

-

Adjust the pH to 2-3 with a suitable acid (e.g., sulfuric acid).

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Applications in Drug Development

This compound is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of cholesterol-lowering drugs of the statin class. Its specific stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). It is also used in the synthesis of other pharmaceutically relevant molecules.

Safety Information

Hazard Statements:

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Note: Researchers should always consult the most recent Safety Data Sheet (SDS) for this compound before handling and perform a thorough risk assessment for all experimental procedures. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

- 3. CN105132488A - Preparation method of -4-cyano-3-hydroxy ethyl butyrate - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Ethyl (S)-4-cyano-3-hydroxybutyrate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl (S)-4-cyano-3-hydroxybutyrate and its enantiomer, ethyl (R)-4-cyano-3-hydroxybutyrate, are pivotal chiral building blocks in medicinal chemistry. Their significance lies in their utility as versatile precursors for the asymmetric synthesis of a range of pharmaceuticals. The inherent chirality and reactive functional groups—nitrile, hydroxyl, and ester—make these molecules highly valuable for constructing complex molecular architectures with precise stereochemistry, a critical factor for drug efficacy and safety.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key active pharmaceutical ingredients (APIs).

Key Applications in Drug Synthesis

This compound and its (R)-enantiomer are instrumental in the synthesis of several commercially significant drugs.

-

Statins (e.g., Atorvastatin): The (R)-enantiomer, ethyl (R)-4-cyano-3-hydroxybutyrate, is a crucial intermediate in the synthesis of Atorvastatin (Lipitor), a widely prescribed medication for lowering cholesterol.[2][3][4][5] Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[3][4]

-

L-carnitine: This chiral molecule is a precursor for the synthesis of L-carnitine, a compound essential for fatty acid metabolism.[5][6]

-

(R)-4-amino-3-hydroxybutanoic acid (GABOB): It also serves as a starting material for (R)-GABOB.[5][6]

-

Other Chiral Compounds: Its versatile nature allows for its use in the development of other enantiomerically pure compounds for various therapeutic areas.[1][2]

Synthesis of Ethyl (S)- and (R)-4-cyano-3-hydroxybutyrate

Both chemical and enzymatic methods are employed for the synthesis of optically pure ethyl 4-cyano-3-hydroxybutyrate. Enzymatic routes are often preferred due to their high stereoselectivity and milder reaction conditions.[5]

2.1. Enzymatic Synthesis Data

The following table summarizes quantitative data from various enzymatic synthesis protocols for both (R) and (S) enantiomers.

| Enantiomer | Starting Material | Biocatalyst | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-Ethyl 4-cyano-3-hydroxybutanoate | Ethyl 4-cyano-3-oxobutanoate | Bacillus pumilus Phe-C3 (whole cells) | 20 | 89.8 | 98.5 | [7] |

| (S)-Ethyl 4-cyano-3-hydroxybutyrate | Ethyl 4-cyano-3-oxobutanoate | Klebsiella pneumoniae Phe-E4 (whole cells) | 10 | 83.1 | 95.4 | [7] |

| (R)-Ethyl 4-cyano-3-hydroxybutanoate | (S)-4-chloro-ethyl 3-hydroxybutanoate and Sodium Cyanide | Halohydrin dehalogenase HHEC | - | 67.13 | 99 | [8] |

| (R)-Ethyl 4-cyano-3-hydroxybutanoate | (S)-4-chloro-ethyl 3-hydroxybutanoate and Sodium Cyanide | Immobilized halohydrin dehalogenase | - | >91 | 99 | [9] |

2.2. Experimental Protocol: Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate

This protocol is adapted from a method utilizing a halohydrin dehalogenase.[8]

Materials:

-

(S)-4-chloro-ethyl 3-hydroxybutanoate (Substrate)

-

Sodium cyanide (NaCN)

-

Recombinant halohydrin dehalogenase (HHEC)

-

Aqueous buffer (pH 7.0-8.0)

-

Ethyl acetate

-

Sulfuric acid

Procedure:

-

Prepare a reaction mixture containing the substrate, (S)-4-chloro-ethyl 3-hydroxybutanoate, in an aqueous buffer (pH 7.0-8.0).

-

Slowly add a solution of sodium cyanide to the reaction mixture. The molar ratio of sodium cyanide to the substrate is a critical parameter and should be optimized.

-

Add the recombinant halohydrin dehalogenase to the mixture.

-

Maintain the reaction temperature between 40-60°C and the pH at approximately 7.0.

-

Monitor the progress of the reaction using Gas Chromatography (GC).

-

Once the conversion rate exceeds 98%, stop the reaction by adjusting the pH to 2-3 with sulfuric acid.

-

Extract the product, (R)-4-cyano-3-hydroxybutyrate, from the aqueous phase using ethyl acetate.

-

Combine the organic phases and remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the product further by recrystallization to achieve high chemical and optical purity.[9]

Workflow for Enzymatic Synthesis of (R)-Ethyl 4-cyano-3-hydroxybutyrate:

Caption: Enzymatic synthesis of (R)-Ethyl 4-cyano-3-hydroxybutyrate.

Application in Atorvastatin Synthesis

Ethyl (R)-4-cyano-3-hydroxybutyrate is a cornerstone in the multi-step synthesis of Atorvastatin.[2] The synthesis involves the construction of the pyrrole core and the chiral side chain, for which this intermediate provides the necessary stereochemistry.

Logical Relationship in Atorvastatin Synthesis:

Caption: Role of the chiral building block in Atorvastatin synthesis.

Signaling Pathway of Atorvastatin

Atorvastatin, synthesized from ethyl (R)-4-cyano-3-hydroxybutyrate, functions by inhibiting the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis.[3][4] By blocking this step, Atorvastatin reduces the endogenous production of cholesterol.

HMG-CoA Reductase Pathway and Atorvastatin Inhibition:

Caption: Atorvastatin's inhibition of the HMG-CoA reductase pathway.

Application in L-carnitine Synthesis

This compound can be converted to L-carnitine. One synthetic route involves the transformation of the cyano group and subsequent quaternization of the amino group.

Experimental Protocol: Synthesis of L-carnitine Precursor from Ethyl (S)-4-bromo-3-hydroxybutyrate

A related precursor, ethyl (S)-4-bromo-3-hydroxybutyrate, can be synthesized and then converted to L-carnitine. The cyano ester is a key intermediate in some routes to L-carnitine.[6] A general protocol for the final step is outlined below, based on the reaction of a 4-substituted-3-hydroxybutyrate with trimethylamine.[10]

Materials:

-

Ethyl (R)-4-chloro-3-hydroxybutyrate (as an example precursor)

-

Aqueous trimethylamine (45%)

-

Methylene chloride

Procedure:

-

In a suitable reactor, combine ethyl (R)-4-chloro-3-hydroxybutyrate with a 45% aqueous solution of trimethylamine.

-

Heat the reaction mixture to 80°C and maintain this temperature for several hours (e.g., 2-15 hours), monitoring the reaction progress.[10]

-

After completion, cool the mixture and remove the excess trimethylamine.

-

Extract the aqueous solution with methylene chloride to remove impurities.

-

The resulting aqueous solution contains L-carnitine, which can be further purified.

Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]

- 4. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]

- 5. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate | Scientific.Net [scientific.net]

- 8. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 9. CN105132488A - Preparation method of -4-cyano-3-hydroxy ethyl butyrate - Google Patents [patents.google.com]

- 10. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]

Application Notes and Protocols for the Synthesis of Statin Side Chains from Ethyl (S)-4-cyano-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Statins are a class of lipid-lowering medications that are widely used to reduce the risk of cardiovascular disease. A key structural feature of many synthetic statins, such as atorvastatin and rosuvastatin, is a chiral 3,5-dihydroxyheptanoate side chain. A common and efficient strategy for the synthesis of this side chain utilizes Ethyl (R)-4-cyano-3-hydroxybutyrate as a key chiral building block. This document provides detailed application notes and experimental protocols for the synthesis of this crucial intermediate starting from the readily available, but stereochemically incorrect, Ethyl (S)-4-cyano-3-hydroxybutyrate. The protocols described herein focus on a robust stereochemical inversion of the C3 hydroxyl group via a Mitsunobu reaction, followed by subsequent chemical transformations to afford versatile precursors for the synthesis of various statin side chains.

Introduction

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. For statins, the precise stereochemistry of the dihydroxyheptanoate side chain is critical for their inhibitory activity on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While Ethyl (R)-4-cyano-3-hydroxybutyrate is the desired enantiomer for the synthesis of the side chains of major statins like atorvastatin and rosuvastatin, the (S)-enantiomer is also commercially available and can serve as a cost-effective starting material.

This document outlines a synthetic strategy that begins with the stereochemical inversion of this compound to its corresponding (R)-enantiomer. This is achieved through a Mitsunobu reaction, a powerful tool in organic synthesis for the inversion of secondary alcohols. Following the successful inversion, this guide provides protocols for the elaboration of the resulting (R)-enantiomer into key precursors for both atorvastatin and rosuvastatin side chains.

HMG-CoA Reductase Signaling Pathway and Statin's Mechanism of Action

Statins exert their therapeutic effect by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

Application Notes and Protocols for Whole-Cell Biocatalysis in the Production of Ethyl (S)-4-cyano-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the production of Ethyl (S)-4-cyano-3-hydroxybutyrate, a valuable chiral intermediate in the synthesis of various pharmaceuticals. The protocols herein focus on a whole-cell biocatalysis approach, which offers a green and efficient alternative to traditional chemical synthesis.

Introduction

This compound is a key building block in the asymmetric synthesis of several active pharmaceutical ingredients. Whole-cell biocatalysis has emerged as a powerful technology for the production of such chiral compounds, offering high enantioselectivity and mild reaction conditions. This approach utilizes genetically engineered microorganisms, typically Escherichia coli, to express the necessary enzymes for the desired biotransformation. The use of whole cells circumvents the need for costly and time-consuming enzyme purification and allows for the efficient regeneration of essential cofactors.